3-Acetylaminodibenzothiophene-5-oxide
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Overview
Description
3-Acetylaminodibenzothiophene-5-oxide is a chemical compound with the molecular formula C14H11NO2S It is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylaminodibenzothiophene-5-oxide typically involves the oxidation of 3-acetylaminodibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetylaminodibenzothiophene-5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent dibenzothiophene compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dibenzothiophene derivatives.
Substitution: Functionalized dibenzothiophene compounds.
Scientific Research Applications
3-Acetylaminodibenzothiophene-5-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Acetylaminodibenzothiophene-5-oxide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparison with Similar Compounds
Similar Compounds
3-Acetylaminodibenzothiophene: Lacks the oxide group, leading to different chemical reactivity and biological activity.
3-Acetylaminodibenzofuran: Contains an oxygen atom instead of sulfur, resulting in different electronic properties and reactivity.
2-Acetylaminofluorene: A structurally similar compound with different biological activities due to the presence of a fluorene ring instead of dibenzothiophene.
Uniqueness
3-Acetylaminodibenzothiophene-5-oxide is unique due to the presence of both an acetylamino group and an oxide group on the dibenzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63020-21-3 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(5-oxodibenzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C14H11NO2S/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)18(17)14(12)8-10/h2-8H,1H3,(H,15,16) |
InChI Key |
YWILOBPANZQBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2=O |
Origin of Product |
United States |
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